molecular formula C10H13NO B12126348 3-(2-Methoxyphenyl)-2-propen-1-amine

3-(2-Methoxyphenyl)-2-propen-1-amine

Cat. No.: B12126348
M. Wt: 163.22 g/mol
InChI Key: RHQVCENFTXCENY-GQCTYLIASA-N
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Description

3-(2-Methoxyphenyl)-2-propen-1-amine is an organic compound with the molecular formula C10H13NO It is a derivative of phenylpropenamine, featuring a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-propen-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with nitromethane in the presence of a base to form 3-(2-methoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Catalytic hydrogenation is often employed for the reduction step to ensure efficient conversion of the nitro compound to the amine.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-propen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as converting it to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-propen-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter analogs and their effects on biological systems.

    Medicine: Research into potential therapeutic applications, such as its role in drug development for neurological conditions.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-propen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate neurotransmitter pathways, influencing biological processes like signal transduction and cellular communication .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-2-propen-1-ol: An alcohol derivative with similar structural features.

    2-Methoxyphenylacetic acid: Contains a methoxy group and a carboxylic acid functionality.

    2-Methoxyphenylamine: Lacks the propenyl group but shares the methoxyphenyl structure.

Uniqueness

3-(2-Methoxyphenyl)-2-propen-1-amine is unique due to its combination of a methoxy group and a propenylamine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,8,11H2,1H3/b6-4+

InChI Key

RHQVCENFTXCENY-GQCTYLIASA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN

Canonical SMILES

COC1=CC=CC=C1C=CCN

Origin of Product

United States

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